Cas no 86579-00-2 (4-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyl]-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-cyclohexa-2,4-diene-1,6-dione)
![4-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyl]-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-cyclohexa-2,4-diene-1,6-dione structure](https://es.kuujia.com/scimg/cas/86579-00-2x500.png)
86579-00-2 structure
Nombre del producto:4-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyl]-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-cyclohexa-2,4-diene-1,6-dione
4-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyl]-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-cyclohexa-2,4-diene-1,6-dione Propiedades químicas y físicas
Nombre e identificación
-
- 4-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyl]-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-cyclohexa-2,4-diene-1,6-dione
- 3,5-dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]cyclohexa-2,5-diene-1,4-dione
- 3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]cyclohexa-3,5-diene-1,2-dione
- 86579-00-2
- 3,5-Dihydroxy-2-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione
- CHEBI:177983
- DTXSID701120892
-
- Renchi: InChI=1S/C21H20O11/c22-8-14-17(28)18(29)19(30)21(31-14)32-20-15(12(25)7-13(26)16(20)27)11(24)6-3-9-1-4-10(23)5-2-9/h1-7,14,17-19,21-23,25,28-30H,8H2
- Clave inchi: YQNGUUQYDSHYMO-UHFFFAOYSA-N
- Sonrisas: O=C(C=CC1=CC=C(O)C=C1)C=2C(O)=CC(=O)C(=O)C2OC3OC(CO)C(O)C(O)C3O
Atributos calculados
- Calidad precisa: 286.04773803g/mol
- Masa isotópica única: 286.04773803g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 6
- Recuento de receptores de enlace de hidrógeno: 11
- Recuento de átomos pesados: 32
- Cuenta de enlace giratorio: 3
- Complejidad: 573
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.681
- Superficie del Polo topológico: 112Ų
4-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyl]-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-cyclohexa-2,4-diene-1,6-dione Literatura relevante
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
86579-00-2 (4-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyl]-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-cyclohexa-2,4-diene-1,6-dione) Productos relacionados
- 69363-33-3(α-Methyl-2-(2-methylpropyl)benzeneacetic Acid)
- 2803755-65-7((S)-2-(Difluoromethyl)piperidine hcl)
- 1380603-61-1(1-(1-Ethylcyclobutyl)piperazine)
- 6772-63-0(2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one)
- 2172063-38-4(2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-2,5,5-trimethylpyrrolidin-2-yl)acetic acid)
- 1706145-16-5(1'-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine)
- 849235-61-6(4-[(5-Bromopyrimidin-2-yl)thio]phenylamine)
- 894016-92-3(3-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl-1-(2-phenylethyl)urea)
- 75777-37-6(Phosphonic acid, [2-(bromomethyl)phenyl]-, diethyl ester)
- 885461-26-7(ethyl 2-(2-chloroacetamido)-1-(furan-2-yl)methyl-4,5-dimethyl-1H-pyrrole-3-carboxylate)
Proveedores recomendados
pengshengyue
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
